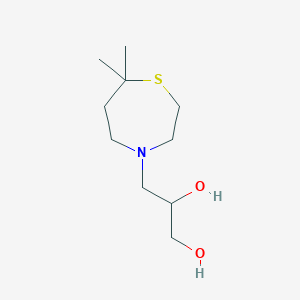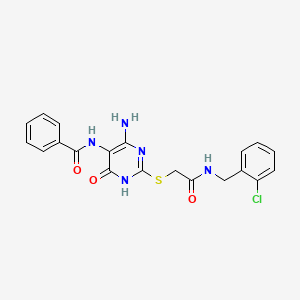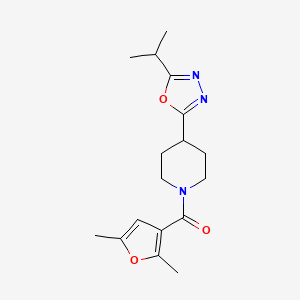![molecular formula C14H11FN2O3 B2549752 Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate CAS No. 339101-54-1](/img/structure/B2549752.png)
Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” is a chemical compound with the CAS Number: 339101-54-1 . It has a molecular weight of 274.25 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 32 bonds. These include 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amide, and 1 Pyridine .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a boiling point of 81-83 degrees Celsius .Aplicaciones Científicas De Investigación
Pest Management
Methyl isonicotinate is explored for its applications in thrips pest management, serving as a non-pheromone semiochemical. This compound has demonstrated efficacy in increasing trap captures of multiple thrips species across various environments, highlighting its potential for integrated pest management strategies such as mass trapping and lure and kill techniques (Teulon et al., 2017).
Hemoglobin Oxygen Affinity Modulation
Research into the allosteric modulation of hemoglobin has identified methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate analogs as potential agents for decreasing hemoglobin's oxygen affinity. This modification could have clinical implications in conditions requiring enhanced oxygen delivery (Randad et al., 1991).
Chiral Separation
The compound has relevance in chiral discrimination studies, facilitating the separation of enantiomers by chromatographic techniques. This application is crucial in pharmaceuticals where the chirality of drug molecules can affect their efficacy and safety (Yashima et al., 1996).
Drug Design
The inclusion of fluorine atoms in drug molecules, analogous to the structure of this compound, can significantly affect a drug's properties, including its potency, metabolism, and overall efficacy. Fluorination can serve as a strategy for enhancing drug attributes (Meanwell, 2018).
Hydrocarbon Fluorination
The catalytic fluorination of hydrocarbons, a process relevant to the synthesis of fluorinated organic compounds, finds utility in various industrial and pharmaceutical applications. The compound's structural analogs have been instrumental in developing catalysts for this transformation (Liu et al., 2012).
Light Hydrocarbon Separation
Metal-organic frameworks (MOFs) functionalized with fluorinated motifs, akin to this compound, demonstrate high efficiency in the storage and separation of light hydrocarbons. This application is pivotal in the energy sector for the efficient handling of natural gas components (Fan et al., 2019).
Fluorescent Dyes Synthesis
The structure of this compound inspires the synthesis of novel organic fluorophores with strong emission properties. These compounds find applications in bioimaging and as markers in biological research (Teimouri, 2011).
Safety and Hazards
The safety information for “Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-20-14(19)11-6-7-16-8-12(11)13(18)17-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFWZZEDRTVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)


![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)


![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2549692.png)
